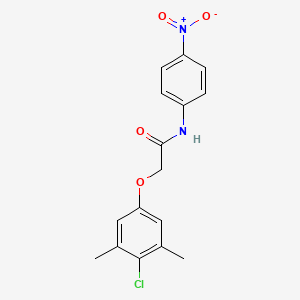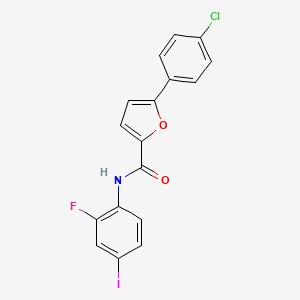![molecular formula C29H29NO2S B4897097 3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone, commonly known as TBAQ, is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
作用機序
TBAQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and are associated with a range of diseases. By inhibiting the production of ROS, TBAQ can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects:
TBAQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, TBAQ has been found to have anti-inflammatory effects and can help to protect against DNA damage. TBAQ has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the key advantages of TBAQ is its unique mechanism of action, which makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using TBAQ in lab experiments. For example, TBAQ can be toxic at high concentrations, and its effects may be dose-dependent. Additionally, TBAQ may not be effective in all experimental systems, and further research is needed to fully understand its potential applications.
将来の方向性
There are several areas of future research that could be explored with TBAQ. One potential direction is the study of TBAQ's effects on specific diseases, such as cancer and neurodegenerative disorders. Another direction is the development of new compounds that are based on TBAQ and have improved properties. Additionally, further research is needed to fully understand the mechanism of action of TBAQ and its potential applications in scientific research.
Conclusion:
TBAQ is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of a range of diseases. While there are some limitations to using TBAQ in lab experiments, there are several areas of future research that could be explored with this compound.
合成法
The synthesis of TBAQ involves several steps, including the reaction of 4-tert-butylphenylthiol with 9,10-anthraquinone, followed by the reaction of the resulting compound with piperidine. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
TBAQ has been found to have a wide range of applications in scientific research. One of the key areas of interest is the study of oxidative stress, which is a process that can lead to cellular damage and is associated with a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAQ has been shown to have antioxidant properties and can be used to study the effects of oxidative stress on cells.
特性
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2S/c1-29(2,3)19-11-13-20(14-12-19)33-21-17-24-26(25(18-21)30-15-7-4-8-16-30)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPURUGZQJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
